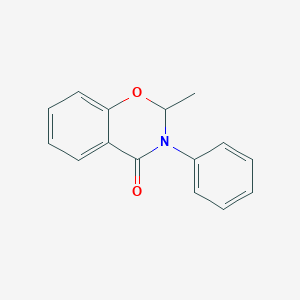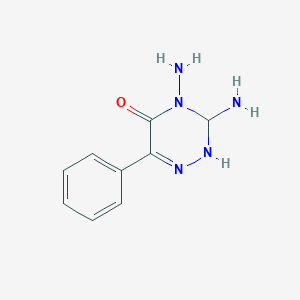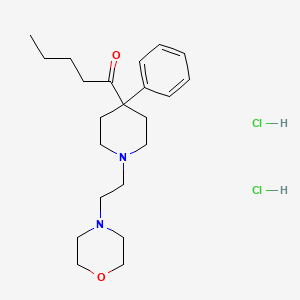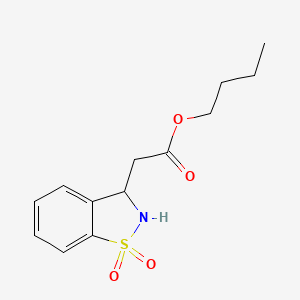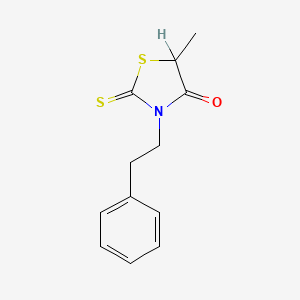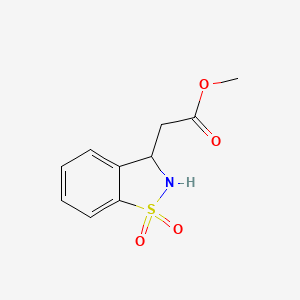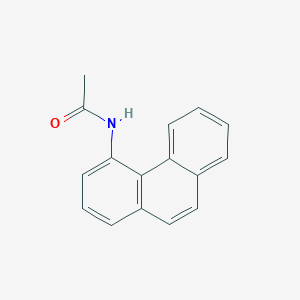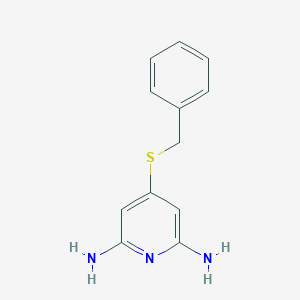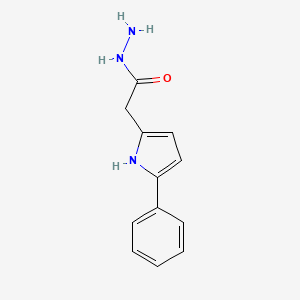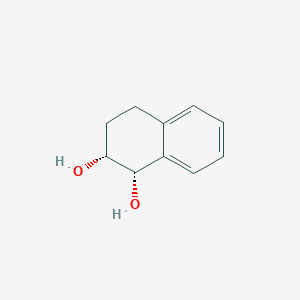
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a chiral diol compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups attached to a tetrahydronaphthalene ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives using chiral catalysts to ensure the correct stereochemistry. Another method includes the dihydroxylation of tetrahydronaphthalene using osmium tetroxide in the presence of chiral ligands to achieve the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and high-pressure hydrogenation equipment .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like tosyl chloride, thionyl chloride, and phosphorus tribromide are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further utilized in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biocatalysis.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry is essential for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol: The enantiomer of the compound with different stereochemistry.
1,2-dihydronaphthalene: A related compound lacking the hydroxyl groups.
1,2-naphthalenediol: A similar compound with a different ring structure.
Uniqueness
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its reactivity in various chemical transformations make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
21016-53-5 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m1/s1 |
Clave InChI |
KMQJJAOZMONGLS-ZJUUUORDSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@@H]([C@@H]1O)O |
SMILES canónico |
C1CC2=CC=CC=C2C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



